
3,3'-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is an organosilicon compound characterized by the presence of a disilane core with two phenol groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol typically involves the reaction of 1,1,2,2-Tetramethyldisilane with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. The disilane core provides stability and unique electronic properties, which can affect the compound’s overall behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetramethyldisilane
- 1,2-Dichlorotetramethyldisilane
- 1,1,3,3-Tetramethyldisiloxane
Uniqueness
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is unique due to the presence of both phenol groups and a disilane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
920978-35-4 |
|---|---|
Formule moléculaire |
C16H22O2Si2 |
Poids moléculaire |
302.51 g/mol |
Nom IUPAC |
3-[[(3-hydroxyphenyl)-dimethylsilyl]-dimethylsilyl]phenol |
InChI |
InChI=1S/C16H22O2Si2/c1-19(2,15-9-5-7-13(17)11-15)20(3,4)16-10-6-8-14(18)12-16/h5-12,17-18H,1-4H3 |
Clé InChI |
FDHRSTUQNZIWND-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC(=C1)O)[Si](C)(C)C2=CC=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)
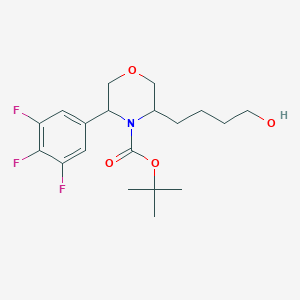
![1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one](/img/structure/B12627832.png)
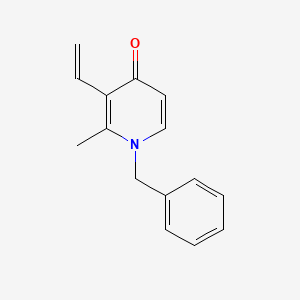
![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)


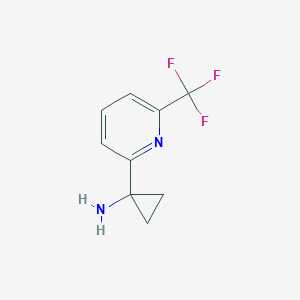
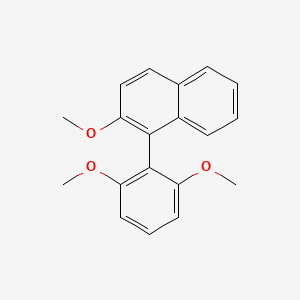

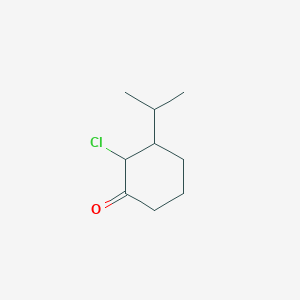
![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)
